2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Catalog No.
S3449448
CAS No.
870852-79-2
M.F
C8H8F3NO
M. Wt
191.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

CAS Number

870852-79-2

Product Name

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

IUPAC Name

2-amino-2-(3,4,5-trifluorophenyl)ethanol

Molecular Formula

C8H8F3NO

Molecular Weight

191.15

InChI

InChI=1S/C8H8F3NO/c9-5-1-4(7(12)3-13)2-6(10)8(5)11/h1-2,7,13H,3,12H2

InChI Key

HHEXZBORTSEZEF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)C(CO)N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(CO)N

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C₈H₈F₃NO. It features a trifluoromethyl group attached to a phenyl ring, making it notable for its unique electronic properties and potential biological activity. The compound is also known as 2-(3,4,5-trifluorophenyl)ethanol and has various applications in pharmaceuticals and chemical research .

The reactivity of 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol can be attributed to its amino and hydroxyl functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydroxyl group can participate in acid-base reactions, allowing for the formation of salts.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or enamines.

These reactions are essential for synthesizing derivatives and exploring its biological activity.

Research indicates that 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol exhibits significant biological activity. It has been studied for its potential as:

  • Antidepressant Agents: Compounds with similar structures have shown efficacy in modulating neurotransmitter systems.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth through various mechanisms.

Further studies are needed to elucidate its specific biological pathways and therapeutic potential .

Several methods exist for synthesizing 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol:

  • Reduction of Ketones: One common method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride.
  • Amination of Alcohols: Another approach is the amination of alcohol derivatives where the trifluorophenyl group is introduced through electrophilic aromatic substitution.
  • Direct Fluorination: Fluorination techniques can be employed to introduce trifluoromethyl groups onto aromatic rings prior to forming the amino alcohol .

The compound has several applications across various fields:

  • Pharmaceuticals: Its potential as an antidepressant or anticancer agent makes it a candidate for drug development.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The unique properties of the trifluoromethyl group can be exploited in developing advanced materials with specific characteristics.

Studies focusing on the interactions of 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol with biological targets are crucial. These include:

  • Binding Affinity Studies: Investigating how well the compound binds to neurotransmitter receptors or enzymes.
  • Mechanistic Studies: Understanding how it affects cellular pathways or signaling mechanisms.

Such studies are vital for determining its viability as a therapeutic agent .

Several compounds share structural similarities with 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. A comparison highlights its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Amino-2-(3,4-difluorophenyl)ethan-1-olC₈H₈F₂N₁OContains two fluorine atoms instead of three.
2-Amino-1-(3-fluorophenyl)ethanolC₈H₉F₁N₁OOnly one fluorine atom; lacks trifluoro substituents.
2-Amino-2-(4-fluorophenyl)ethan-1-olC₈H₉F₁N₁OFluorine at para position; different electronic effects.

The presence of three fluorine atoms in 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol enhances its lipophilicity and may contribute to its distinct biological properties compared to these similar compounds .

XLogP3

0.4

Sequence

X

Dates

Modify: 2023-08-19

Explore Compound Types